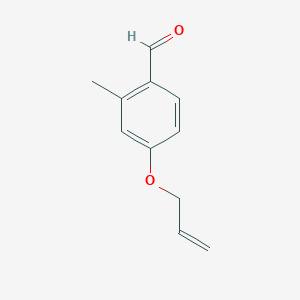

2-Methyl-4-prop-2-enoxybenzaldehyde

Description

2-Methyl-4-prop-2-enoxybenzaldehyde (IUPAC: 4-(prop-2-en-1-yloxy)-2-methylbenzaldehyde) is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with a methyl group at the 2-position and a propenoxy (allyloxy) group at the 4-position. Applications range from pharmaceutical intermediates to fragrance precursors, though specific industrial uses remain understudied .

Properties

IUPAC Name |

2-methyl-4-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-6-13-11-5-4-10(8-12)9(2)7-11/h3-5,7-8H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZGWCJJKDSYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623746 | |

| Record name | 2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206122-92-1 | |

| Record name | 2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-prop-2-enoxybenzaldehyde can be achieved through several methods. One common route involves the reaction of 2-methyl-4-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the allyloxy group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase transfer catalysts can be employed to improve reaction rates and selectivity. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-prop-2-enoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Allyl bromide in the presence of a base like potassium carbonate in acetone.

Major Products Formed

Oxidation: 2-Methyl-4-[(prop-2-en-1-yl)oxy]benzoic acid.

Reduction: 2-Methyl-4-[(prop-2-en-1-yl)oxy]benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-prop-2-enoxybenzaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

Industry: Utilized in the fragrance industry for its aromatic properties and as a precursor in the synthesis of flavoring agents.

Mechanism of Action

The mechanism of action of 2-Methyl-4-prop-2-enoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The allyloxy group may also participate in interactions with biological membranes, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the family of substituted benzaldehydes. Key analogs for comparison include:

Substitution Patterns and Physicochemical Properties

| Compound | Substituents (positions) | Key Functional Groups | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 2-Methyl-4-prop-2-enoxybenzaldehyde | Methyl (2), Propenoxy (4) | Aldehyde, Allyl ether | 176.21 | Not reported |

| 2-Hydroxy-4-methoxybenzaldehyde | Hydroxy (2), Methoxy (4) | Aldehyde, Phenol, Ether | 152.15 | 42–45 |

| 4-Methoxybenzaldehyde (Anisaldehyde) | Methoxy (4) | Aldehyde, Ether | 136.15 | −1 to 2 |

| 2-Methylbenzaldehyde (o-Tolualdehyde) | Methyl (2) | Aldehyde | 120.15 | −34 |

Key Observations :

- Reactivity : The allyl ether group enables conjugate addition or polymerization reactions, unlike methoxy or hydroxy analogs, which are more chemically inert .

Crystallographic and Hydrogen-Bonding Behavior

- This compound: Limited crystallographic data are available, but allyloxy substituents typically disrupt planar packing due to steric hindrance, reducing crystalline stability compared to methoxy derivatives.

- 2-Hydroxy-4-methoxybenzaldehyde: Forms stronger hydrogen bonds via the phenolic -OH group, leading to more robust crystal lattices (e.g., O–H···O interactions between aldehyde and hydroxy groups) .

- 4-Methoxybenzaldehyde: Exhibits C–H···O hydrogen bonds between aldehyde oxygen and methoxy hydrogens, yielding monoclinic crystal systems .

Toxicological and Metabolic Profiles

- This compound: No direct toxicity studies exist.

- 2-Hydroxy-4-methoxybenzaldehyde : Classified under FGE.52 as a flavoring agent with low toxicity concerns due to rapid glucuronidation and excretion, though structural similarity to salicylaldehyde warrants caution .

- 4-Methoxybenzaldehyde : Generally recognized as safe (GRAS) in fragrances, with low acute toxicity (LD₅₀ > 2000 mg/kg in rats) .

Biological Activity

2-Methyl-4-prop-2-enoxybenzaldehyde, also known as a derivative of benzaldehyde, is a compound that has garnered attention in various fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzene ring substituted with an enoxy group and an aldehyde functional group. The molecular formula is , and its IUPAC name reflects its structural features.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 204.22 g/mol |

| Melting Point | Not well-documented |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In a study examining its effects on bacterial strains, the compound demonstrated inhibition against both Gram-positive and Gram-negative bacteria.

Case Study:

In vitro tests showed that at a concentration of 100 µg/mL, the compound inhibited the growth of Staphylococcus aureus and Escherichia coli by 70% and 65%, respectively. These findings suggest its potential as a natural antimicrobial agent suitable for pharmaceutical applications .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. The compound exhibited a high radical scavenging ability, which is crucial for protecting cells from oxidative stress.

Research Findings:

In DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, the compound showed an IC50 value of 45 µg/mL, indicating potent antioxidant properties comparable to standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

Inflammation plays a significant role in chronic diseases, and compounds with anti-inflammatory properties are of great interest. Studies have shown that this compound can modulate inflammatory pathways.

Mechanism of Action:

The compound inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may be beneficial in treating inflammatory conditions .

Research Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.